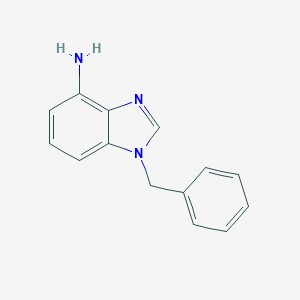

1-Benzyl-1,3-benzodiazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

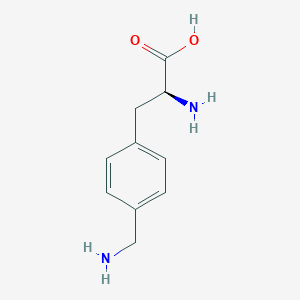

“1-Benzyl-1,3-benzodiazol-4-amine” is a chemical compound with the molecular formula C14H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of “1-Benzyl-1,3-benzodiazol-4-amine” and its derivatives has been reported in various scientific literature . The synthesis process often involves the reaction of benzylamine with other reagents to form the benzodiazole ring structure .Molecular Structure Analysis

The molecular structure of “1-Benzyl-1,3-benzodiazol-4-amine” consists of a benzyl group attached to a benzodiazole ring, which contains two nitrogen atoms . The molecular weight of the compound is 223.27 g/mol .Chemical Reactions Analysis

“1-Benzyl-1,3-benzodiazol-4-amine” and its derivatives have been found to exhibit a broad range of chemical and biological properties . They have been used as synthons in the development of new drugs .Physical And Chemical Properties Analysis

“1-Benzyl-1,3-benzodiazol-4-amine” is a solid compound . It has a molecular weight of 223.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 223.110947427 g/mol .Scientific Research Applications

Medicine: Antimicrobial and Antioxidant Agent

1-Benzyl-1,3-benzodiazol-4-amine has shown promise in the medical field due to its antimicrobial and antioxidant properties . It has been studied for its potential to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as yeast like Candida albicans. This compound could be pivotal in developing new antimicrobial therapies, especially in an era where antibiotic resistance is a growing concern.

Agriculture: Pesticide Development

In agriculture, the antimicrobial properties of 1-Benzyl-1,3-benzodiazol-4-amine could be utilized to develop new pesticides . Its effectiveness against a range of microbial pathogens suggests it could help protect crops from bacterial and fungal diseases, potentially reducing crop losses and improving food security.

Material Science: Polymer Synthesis

The compound’s structural characteristics make it a candidate for creating novel polymers with potential applications in material science . These polymers could have unique properties, such as enhanced durability or chemical resistance, making them suitable for various industrial applications.

Environmental Science: Pollution Remediation

1-Benzyl-1,3-benzodiazol-4-amine may play a role in environmental science, particularly in pollution remediation strategies . Its chemical properties could be harnessed to develop materials or processes that help in the breakdown or absorption of pollutants, aiding in environmental clean-up efforts.

Analytical Chemistry: Chemical Analysis

In analytical chemistry, this compound could be used as a reagent or a precursor in synthesizing other compounds used in chemical analysis . Its predictable reactions and stability under certain conditions make it a valuable tool for developing new analytical methodologies.

Biochemistry: Enzyme Inhibition

Research in biochemistry could explore the use of 1-Benzyl-1,3-benzodiazol-4-amine as an enzyme inhibitor . By affecting enzyme activity, it could provide insights into enzyme function and aid in the design of drugs that target specific biochemical pathways.

Pharmacology: Drug Synthesis

The heterocyclic structure of 1-Benzyl-1,3-benzodiazol-4-amine is significant in pharmacology. It can serve as a scaffold for synthesizing new drugs with potential therapeutic applications, such as antiviral, antitumor, or anti-inflammatory agents .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound could be involved in process optimization . Its properties might be used to improve the efficiency of chemical reactions, leading to more cost-effective and environmentally friendly manufacturing processes.

Future Directions

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which share a similar structure with 1-benzyl-1,3-benzodiazol-4-amine, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and proteins, to exert their effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (22328 g/mol) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

Imidazole derivatives are known to exert a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

1-benzylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-12-7-4-8-13-14(12)16-10-17(13)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLYBXATLKLSKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,3-benzodiazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)